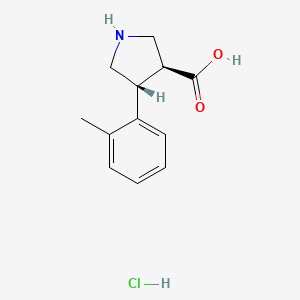

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1049727-94-7

Cat. No.: VC7136688

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049727-94-7 |

|---|---|

| Molecular Formula | C12H16ClNO2 |

| Molecular Weight | 241.72 |

| IUPAC Name | (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

| Standard InChI Key | SZHUXHHHBXYABK-VZXYPILPSA-N |

| SMILES | CC1=CC=CC=C1C2CNCC2C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The (3S,4R) configuration denotes the stereochemical arrangement of chiral centers at positions 3 and 4, with the o-tolyl group (2-methylphenyl) attached to position 4 and a carboxylic acid moiety at position 3 . The hydrochloride salt formation at the pyrrolidine nitrogen enhances aqueous solubility, a critical factor for bioavailability in drug development.

The IUPAC name, (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects these structural features. Key identifiers include the Standard InChIKey SZHUXHHHBXYABK-VZXYPILPSA-N and SMILES notation CC1=CC=CC=C1C2CNCC2C(=O)O.Cl .

Physicochemical Data

The compound’s molecular weight (241.72 g/mol) and formula () are consistent across sources . Solubility data remain unspecified, but hydrochloride salts generally exhibit improved solubility in polar solvents compared to free bases. Storage recommendations advise sealing the compound in dry conditions at room temperature to prevent degradation .

Table 1: Physicochemical Properties of (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic Acid Hydrochloride

| Property | Value |

|---|---|

| CAS No. | 1049727-94-7 |

| Molecular Formula | |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride |

| SMILES | CC1=CC=CC=C1C2CNCC2C(=O)O.Cl |

| Storage Conditions | Sealed, dry, room temperature |

Synthesis and Stereochemical Control

Key Reaction Steps

Hypothetical synthesis routes could involve:

-

Friedel-Crafts Alkylation: Introducing the o-tolyl group to a pyrrolidine precursor.

-

Carboxylic Acid Formation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Avoid ingestion; use personal protective equipment (PPE) during handling. |

| H315 | Wear gloves and protective clothing to prevent skin contact. |

| H319 | Use eye protection; rinse immediately with water if exposed. |

| H335 | Use in well-ventilated areas or with respiratory protection. |

Comparative Analysis of Pyrrolidine Derivatives

Structural Analogues

Comparative data highlight the impact of aryl substituents on physicochemical properties:

Table 3: Comparison of Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| (3S,4R)-4-(o-tolyl)pyrrolidine-3-carboxylic acid HCl | 241.72 | 2-methylphenyl | |

| (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid HCl | 227.69 | Phenyl | |

| (3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid HCl | 252.70 | 2-cyanophenyl |

Substituent Effects

-

o-Tolyl vs. Phenyl: The methyl group in the ortho position increases steric hindrance, potentially reducing receptor off-rates but improving metabolic stability.

-

Cyanophenyl Analogues: The electron-withdrawing cyano group enhances dipole interactions, possibly increasing binding affinity to enzymatic targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume